Spiro[4.5]decane-8-carboxylic acid
Overview
Description
Spiro[4.5]decane-8-carboxylic acid: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Radical Chemistry: One common method involves the use of radical chemistry to construct the spirocyclic structure.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Industrial Production Methods: : Industrial production methods for spiro[4
Chemical Reactions Analysis
Types of Reactions
Oxidation: Spiro[4.5]decane-8-carboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: : Spiro[4.5]decane-8-carboxylic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: : In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems, potentially leading to the development of new drugs or therapeutic agents .
Medicine: : The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: : In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism by which spiro[4.5]decane-8-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: Lacks the carboxylic acid functional group, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Contains additional oxygen atoms in the ring structure, which can alter its chemical properties and reactivity.
Uniqueness: : this compound is unique due to its combination of a spirocyclic structure and a carboxylic acid functional group, providing a balance of stability and reactivity that is valuable in various applications .
Properties
IUPAC Name |
spiro[4.5]decane-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-3-7-11(8-4-9)5-1-2-6-11/h9H,1-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHIIJZANZJPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552702 | |
Record name | Spiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19027-23-7 | |
Record name | Spiro[4.5]decane-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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